2-Bromo-1-isobutoxy-4-nitrobenzene
Overview
Description
2-Bromo-1-isobutoxy-4-nitrobenzene, also known as BINB, is an aromatic nitro compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water. BINB is a useful reagent in organic synthesis due to its ability to form stable nitrobenzene derivatives. It is also a useful substrate for biological studies due to its ability to undergo enzymatic transformations. It is a versatile compound that has been used in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Intermediate in Organic Synthesis
2-Bromo-1-isobutoxy-4-nitrobenzene serves as an intermediate in various synthetic processes. For instance, it is related to the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, which is an intermediate for dofetilide, a medication used to treat arrhythmia. This synthesis involves the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane, with optimization of reaction conditions like temperature, solvent, time, and reactant proportions to achieve the desired product (Zhai Guang-xin, 2006).
Charge Transfer Complexes
Research has shown that the introduction of a compound similar to this compound into the active layer of polymer solar cells can significantly enhance device performance. The presence of such compounds can lead to the formation of charge transfer complexes that facilitate electron transfer processes, improving the power conversion efficiency of solar cells. This is achieved by reducing excitonic recombination and enhancing excitonic dissociation at donor-acceptor interfaces (G. Fu et al., 2015).
Bromination Reactions
In the study of electrophilic bromination reactions, compounds like this compound are of interest for understanding the reactivity and mechanisms involved. For example, the use of Ba(BrF4)2 as a brominating agent demonstrated high activity in brominating nitrobenzene to form pure 3-bromo-nitrotoluene, showcasing the typical electrophilic bromination behavior of aromatic compounds with substituents under mild conditions (V. Sobolev et al., 2014).
Anisotropic Displacement Parameters
The study of anisotropic displacement parameters in compounds like 1-(halomethyl)-3-nitrobenzene, which are structurally related to this compound, has revealed interesting insights. For instance, the comparison of theoretical calculations with experimental X-ray diffraction data for the bromo compound showed that experimental challenges can sometimes exceed theoretical predictions, highlighting the complexities of studying such compounds (Damian Mroz et al., 2020).
Properties
IUPAC Name |
2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCNCPLRUGADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548336 | |
Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-95-6 | |
Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.